molecular formula C20H40O B3431362 Octadecyl vinyl ether CAS No. 9003-96-7

Octadecyl vinyl ether

Cat. No.: B3431362
CAS No.: 9003-96-7
M. Wt: 296.5 g/mol
InChI Key: QJJDJWUCRAPCOL-UHFFFAOYSA-N
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Description

Octadecyl vinyl ether, also known as 1-(vinyloxy)octadecane, is a chemical compound with the molecular formula C20H40O. It is a colorless to yellow liquid or solid with an ether-like odor. This compound is sparingly soluble in water but soluble in organic solvents such as benzene, ethanol, and ether . This compound is primarily used in the synthesis of polymers and copolymers due to its reactive vinyl group.

Preparation Methods

Scientific Research Applications

Polymer Synthesis and Properties

Cationic Polymerization:
ODVE is primarily utilized in the synthesis of poly(vinyl ether) (PVE) through cationic polymerization. This process allows for the creation of well-defined polymers with controlled molecular weights and distributions. Recent studies have demonstrated that using trifluoromethyl sulfonates as catalysts can enhance the polymerization efficiency, yielding poly(n-octadecyl vinyl ether) (P18VE) with notable properties such as high isotacticity and crystallization behavior, making it suitable for applications in packaging materials and engineering plastics .

Amphiphilic Copolymers:
Research has shown that ODVE can be copolymerized with other monomers to create amphiphilic copolymers. These materials exhibit unique solution properties, including thermally induced phase separation and gelation behaviors, which are valuable in drug delivery systems and responsive materials .

Material Applications

Nanomaterials:
The semicrystalline nature of P18VE enables its use in the fabrication of nanomaterials through crystallization-driven self-assembly (CDSA). Studies have indicated that block copolymers containing ODVE can form nanoscale structures that are beneficial for various applications, including drug delivery and catalysis .

Lubricants:
PVE fluids synthesized from ODVE demonstrate excellent lubricant properties comparable to poly-alpha olefins (PAOs), but with higher polarity. This characteristic enhances the solubility and dispersibility of polar additives, making these fluids suitable for advanced lubrication applications in automotive and industrial sectors .

Case Study 1: Cationic Polymerization Efficiency

A study conducted by Chen et al. focused on the cationic polymerization of ODVE using trifluoromethyl sulfonates. The researchers achieved high isotacticity (up to 81%) and controlled molecular weight distributions at low temperatures, demonstrating the potential for large-scale production of P18VE suitable for commercial applications .

Case Study 2: Amphiphilic Copolymer Development

Ken-Ichi et al. synthesized amphiphilic copolymers incorporating ODVE, which exhibited unique thermoresponsive behaviors. The study highlighted the ability to manipulate phase separation in organic solvents, paving the way for innovative applications in smart materials and drug delivery systems .

Data Tables

Property P18VE Comparison to LDPE
Yield Point~7 MPaSimilar
Strain at Break740%Similar
Crystallization BehaviorOrthorhombic structureLinear polyethylene-like behavior
IsotacticityUp to 81%Not applicable

Mechanism of Action

The mechanism of action of octadecyl vinyl ether primarily involves its ability to undergo polymerization and addition reactions. The vinyl group in the compound is highly reactive, allowing it to form covalent bonds with other monomers or reagents. This reactivity is exploited in the synthesis of polymers and copolymers, where the vinyl group acts as a site for chain growth and cross-linking .

Comparison with Similar Compounds

Octadecyl vinyl ether can be compared with other vinyl ethers such as:

This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring long-chain vinyl ethers .

Biological Activity

Octadecyl vinyl ether (ODVE), also known as vinyl octadecyl ether, is an alkyl vinyl ether with the molecular formula C20H40OC_{20}H_{40}O and a molecular weight of 296.53 g/mol. This compound is characterized by its colorless, low-viscosity liquid state, which is insoluble in water but soluble in most organic solvents. Its physical properties include a boiling point of approximately 190 °C at 10 Torr and a melting point around 30 °C. Notably, ODVE is non-toxic and biodegradable, making it suitable for various applications in both industrial and laboratory settings.

ODVE can be synthesized through various polymerization techniques, including controlled living cationic polymerization. This method allows for the production of poly(vinyl ether) fluids that exhibit excellent lubricant properties and can be tailored for specific applications . The amphiphilic nature of ODVE enables it to form copolymers with diverse sequence distributions, which can lead to unique self-assembly behaviors in solution .

Biological Activity

While direct biological activity data on ODVE is limited, its structural characteristics suggest potential interactions with biochemical pathways. The following aspects highlight its biological relevance:

  • Non-Toxicity : The non-toxic nature of ODVE indicates its safety for use in various biological contexts, including potential applications in pharmaceuticals and agricultural chemicals.
  • Biochemical Interactions : Vinyl ethers like ODVE may interact with biochemical pathways related to aroma and agrochemical synthesis, suggesting their utility in developing fragrances or agricultural chemicals.
  • Polymer Applications : Research has shown that ODVE can be incorporated into polymers to enhance hydrophobicity and surface activity, which could be beneficial in creating new types of lubricants or anti-foaming agents .

1. Copolymerization Studies

A study on the living copolymerization of ODVE with isobutyl vinyl ether demonstrated that the copolymerization process retained its living nature under specific conditions. This research highlighted the potential for creating well-defined copolymers with tailored properties for various applications .

2. Photopolymerization

Research exploring the UV-initiated solid-state polymerization of ODVE revealed insights into its crystallization process and crystal structure. The findings indicated that the crystallization behavior of ODVE could lead to materials with unique mechanical properties, suitable for applications in coatings and adhesives .

3. Amphiphilic Copolymers

Another study focused on synthesizing amphiphilic copolymers containing ODVE, examining their self-assembly properties in organic solvents. The results showed that these copolymers exhibited unusual phase separation behaviors, which could have implications for material science and nanotechnology .

Summary of Biological Activity

The biological activity of this compound remains an area ripe for exploration. While existing research primarily focuses on its chemical properties and potential applications in materials science, the compound's non-toxic profile and ability to interact with biochemical pathways suggest promising avenues for future research.

Property Value
Molecular FormulaC20H40OC_{20}H_{40}O
Molecular Weight296.53 g/mol
Boiling Point~190 °C (10 Torr)
Melting Point~30 °C
SolubilityInsoluble in water; soluble in organic solvents
ToxicityNon-toxic
BiodegradabilityYes

Properties

IUPAC Name

1-ethenoxyoctadecane
Source PubChem
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InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJDJWUCRAPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9003-96-7
Record name Poly(octadecyl vinyl ether)
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DSSTOX Substance ID

DTXSID2061305
Record name Octadecane, 1-(ethenyloxy)-
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Molecular Weight

296.5 g/mol
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Physical Description

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS]
Record name Octadecane, 1-(ethenyloxy)-
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CAS No.

930-02-9, 9003-96-7
Record name Octadecyl vinyl ether
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Record name Octadecyl vinyl ether
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Record name Octadecane, 1-(ethenyloxy)-, homopolymer
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Record name Vinyl octadecyl ether
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Record name Octadecane, 1-(ethenyloxy)-
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Record name Octadecane, 1-(ethenyloxy)-
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Record name 1-(vinyloxy)octadecane
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Record name OCTADECYL VINYL ETHER
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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